molecular formula C10H11NO3 B13570901 2-Isocyano-1,3,5-trimethoxybenzene

2-Isocyano-1,3,5-trimethoxybenzene

Katalognummer: B13570901
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: DVGQNCVUINSAOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isocyano-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of 1,3,5-trimethoxybenzene, where one of the hydrogen atoms is replaced by an isocyano group (-NC)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-1,3,5-trimethoxybenzene typically involves the introduction of an isocyano group to the 1,3,5-trimethoxybenzene framework. One common method involves the reaction of 1,3,5-trimethoxybenzene with a suitable isocyanide precursor under specific conditions. For example, the reaction can be carried out using a copper-catalyzed isocyanide insertion process, which is known for its efficiency and mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isocyano-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the isocyano group to other functional groups.

    Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4-ones, while substitution reactions can produce various substituted derivatives of 1,3,5-trimethoxybenzene .

Wissenschaftliche Forschungsanwendungen

2-Isocyano-1,3,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Isocyano-1,3,5-trimethoxybenzene involves its interaction with molecular targets through the isocyano group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The pathways involved may include nucleophilic addition, cycloaddition, and other organic transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Trimethoxybenzene: The parent compound without the isocyano group.

    2-Isocyano-1,3,5-trimethylbenzene: A similar compound with methyl groups instead of methoxy groups.

    2-Isocyano-1,4-dimethoxybenzene: A related compound with a different substitution pattern.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

2-isocyano-1,3,5-trimethoxybenzene

InChI

InChI=1S/C10H11NO3/c1-11-10-8(13-3)5-7(12-2)6-9(10)14-4/h5-6H,2-4H3

InChI-Schlüssel

DVGQNCVUINSAOO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)[N+]#[C-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.